3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium
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Overview
Description
3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium is a synthetic organic compound with the molecular formula C26H43N2O. It is characterized by the presence of a long hexadecyl chain and an imidazolium core, which imparts unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium typically involves the alkylation of imidazole derivatives. A common synthetic route includes the reaction of 1-hexadecylimidazole with an appropriate alkylating agent, such as 2-bromoacetone, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core, often using reagents like sodium azide or thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding imidazolium oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 3-hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium involves its interaction with cellular membranes and proteins. The long hexadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. This can lead to cell lysis or inhibition of microbial growth. Additionally, the imidazolium core can interact with nucleic acids and enzymes, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Hexadecyl-3-ethylimidazolium bromide
- 1-Hexadecyl-3-propylimidazolium iodide
Uniqueness
3-Hexadecyl-1-(2-oxopropyl)-1H-imidazol-3-ium is unique due to the presence of the 2-oxopropyl group, which imparts additional reactivity and potential for functionalization compared to other similar compounds. This makes it particularly valuable in applications requiring specific chemical modifications .
Properties
Molecular Formula |
C22H41N2O+ |
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Molecular Weight |
349.6 g/mol |
IUPAC Name |
1-(3-hexadecylimidazol-1-ium-1-yl)propan-2-one |
InChI |
InChI=1S/C22H41N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-18-19-24(21-23)20-22(2)25/h18-19,21H,3-17,20H2,1-2H3/q+1 |
InChI Key |
DBVXTXHHEDGFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)CC(=O)C |
Origin of Product |
United States |
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